molecular formula C22H22ClN3O3 B11010123 [3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl](6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl](6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11010123
M. Wt: 411.9 g/mol
InChI Key: ARSMTUUDVXTFSW-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a chlorophenyl group and a dimethoxyisoquinoline moiety, making it a subject of study in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This step involves the reaction of 4-chlorophenylhydrazine with an appropriate β-diketone under acidic or basic conditions to form the pyrazole ring.

    Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling with Isoquinoline Derivative: The final step involves coupling the methylated pyrazole with a dimethoxyisoquinoline derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the isoquinoline moiety, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl-yl)methanone is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory agent, an anticancer compound, and a neuroprotective agent. Its ability to interact with specific molecular targets makes it a valuable compound for therapeutic research.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl-yl)methanone lies in its specific combination of a pyrazole ring, chlorophenyl group, and dimethoxyisoquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

[5-(4-chlorophenyl)-2-methylpyrazol-3-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C22H22ClN3O3/c1-25-19(12-18(24-25)14-4-6-17(23)7-5-14)22(27)26-9-8-15-10-20(28-2)21(29-3)11-16(15)13-26/h4-7,10-12H,8-9,13H2,1-3H3

InChI Key

ARSMTUUDVXTFSW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

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